H-Dmt-Tic-Gly-NH-CH2-Bid is a synthetic compound categorized as a peptidomimetic, primarily designed for its interactions with opioid receptors. It is structured around the scaffold of 2',6'-dimethyl-L-tyrosine (Dmt), incorporating aminobutyric acid (Tic), glycine (Gly), and a benzimidazole (Bid) group at the C-terminus. This compound exhibits significant activity as a mu-opioid receptor ligand, showing mixed micro and delta opioid receptor activities, which positions it as a potential therapeutic agent in pain management and other opioid-related applications.
The synthesis of H-Dmt-Tic-Gly-NH-CH2-Bid involves several critical steps:
The molecular structure of H-Dmt-Tic-Gly-NH-CH2-Bid can be characterized by the following data:
The compound's structural properties play a crucial role in its pharmacological activity and receptor interactions .
H-Dmt-Tic-Gly-NH-CH2-Bid is involved in various chemical reactions:
The mechanism of action for H-Dmt-Tic-Gly-NH-CH2-Bid primarily involves its interaction with mu-opioid receptors in the central nervous system:
Key physical and chemical properties of H-Dmt-Tic-Gly-NH-CH2-Bid include:
These properties are essential for its application in laboratory settings and therapeutic formulations.
H-Dmt-Tic-Gly-NH-CH2-Bid has several scientific applications:
The 2',6'-dimethyl-L-tyrosine (Dmt)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) dipeptide unit represents a privileged scaffold in opioid receptor pharmacology. This pharmacophore exhibits exceptional versatility, serving as the foundation for ligands with diverse functional activities at delta-opioid and mu-opioid receptors. The intrinsic conformational constraints imposed by the Tic residue, coupled with the enhanced receptor interaction capability conferred by the dimethylated tyrosine, enable precise modulation of receptor signaling outcomes. Initial studies identified H-Dmt-Tic-OH as a potent and selective delta-opioid receptor antagonist, but subsequent structural modifications revealed that even minor alterations could radically transform pharmacological profiles, yielding agonists, bifunctional ligands, or mixed-efficacy compounds [1] [2].
The transformation of H-Dmt-Tic-OH from a selective delta-opioid antagonist into ligands with divergent activities hinges critically on C-terminal extensions. Research demonstrates that adding a third aromatic center connected via spacers of defined length reconfigure receptor interactions:
Table 1: Impact of C-Terminal Modifications on Dmt-Tic Pharmacology
| Compound | Spacer & Aromatic Group | Delta-Opioid Activity | Mu-Opioid Activity | Functional Profile |
|---|---|---|---|---|
| H-Dmt-Tic-OH | None | pA₂ = 7.2 | IC₅₀ >10,000 nM | Selective delta-antagonist |
| H-Dmt-Tic-NH-CH₂-Bid | -NH-CH₂- (Bid) | pEC₅₀ = 9.90 | pEC₅₀ = 7.57 | Delta-agonist / Mu-agonist |
| H-Dmt-Tic-Gly-NH-CH₂-Ph | -Gly-NH-CH₂- (Ph) | pA₂ = 9.25 | pEC₅₀ = 8.57 | Delta-antagonist / Mu-agonist |
| H-Dmt-Tic-Gly-NH-Bid | -Gly-NH- (Bid) | Data extrapolated | Data extrapolated | Primary focus of this analysis |
The C-terminus serves as a molecular "tuning interface" for the Dmt-Tic pharmacophore. Systematic studies reveal that the chemical nature of the aromatic group and its spatial positioning relative to the core dipeptide dictate receptor binding and functional selectivity:
H-Dmt-Tic-Gly-NH-CH₂-Bid occupies a distinctive niche within the Dmt-Tic ligand spectrum due to its spacer length (Gly) and aromatic terminus (Bid). This configuration yields pharmacological traits divergent from both shorter-spaced Bid analogs and other Gly-extended derivatives:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0